2-(2-オキソ-1,3-オキサゾリジン-5-イル)アセトニトリル

概要

説明

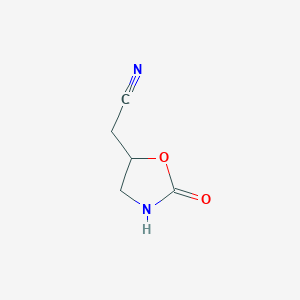

2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile is a chemical compound with the molecular formula C5H6N2O2 and a molecular weight of 126.11 g/mol . This compound belongs to the class of oxazolidinones, which are known for their diverse applications in various fields, including pharmaceuticals and organic synthesis .

科学的研究の応用

2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile has several scientific research applications:

作用機序

Target of Action

Oxazolidine derivatives, to which this compound belongs, are known to be key intermediates in the production of many biologically active compounds .

Mode of Action

For instance, they participate in metal-free domino annulation/Mannich reactions and transition metal-catalyzed cascade reactions .

Biochemical Pathways

Oxazolidine derivatives are known to be involved in a variety of biochemical pathways due to their role as intermediates in the synthesis of many biologically active compounds .

Result of Action

Given its classification as an oxazolidine derivative, it is likely involved in the synthesis of various biologically active compounds .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of amino alcohols with nitriles in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like triethylamine (TEA) at elevated temperatures .

Industrial Production Methods

Industrial production of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, primary amines, and substituted oxazolidinones, depending on the specific reaction conditions and reagents used .

類似化合物との比較

Similar Compounds

1,3-Oxazolidin-2-one: A related compound with similar structural features but different functional groups.

Oxazoline: Another five-membered heterocycle with one nitrogen and one oxygen atom, used in various applications.

(2-Oxo-1,3-oxazolidin-5-yl)acetic acid: A derivative with an acetic acid group instead of a nitrile group.

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

生物活性

2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile is a chemical compound classified as an oxazolidine derivative, with the molecular formula CHNO and a molecular weight of 126.11 g/mol. This compound has gained attention due to its potential biological activities, particularly in the fields of microbiology and medicinal chemistry.

The biological activity of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile can be attributed to its role as an intermediate in synthesizing various biologically active compounds. Oxazolidine derivatives are known for their involvement in multiple biochemical pathways, including:

- Metal-free domino annulation reactions : These reactions allow the formation of complex organic molecules.

- Transition metal-catalyzed cascade reactions : They facilitate the synthesis of diverse chemical structures.

Given its structural characteristics, this compound may also interact with biological targets, leading to antimicrobial and antithrombotic properties.

Biological Activity

Research indicates that oxazolidinone derivatives exhibit significant biological activities, particularly as antibacterial agents. The following sections summarize key findings related to the biological activity of 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile.

Antimicrobial Activity

Studies have shown that oxazolidinones possess broad-spectrum antimicrobial properties. For instance:

- In vitro studies : Various compounds derived from oxazolidinone frameworks have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The structure–activity relationship (SAR) analyses suggest that modifications to the oxazolidinone ring can enhance antibacterial potency .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile | TBD | S. aureus |

| Linezolid | 4 | E. faecalis |

| Compound X | 8 | Methicillin-resistant S. aureus |

Antithrombotic Properties

The potential antithrombotic effects of oxazolidinone derivatives have been explored in several studies. These compounds may inhibit platelet aggregation and thrombus formation through various mechanisms, including modulation of cyclooxygenase (COX) activity and interference with thrombin signaling pathways .

Case Studies

Several case studies have highlighted the biological activity of related oxazolidinone compounds:

- Study on Antibacterial Efficacy : A library of oxazolidinones was tested against Gram-negative bacteria, revealing that certain derivatives exhibited activity against strains resistant to traditional antibiotics . The study emphasized the importance of structural modifications in enhancing antibacterial efficacy.

- Antithrombotic Activity Evaluation : In a clinical trial setting, a novel oxazolidinone derivative demonstrated significant inhibition of platelet aggregation in vitro compared to standard antithrombotic agents. This study suggests that further exploration into the pharmacodynamics and pharmacokinetics of these compounds is warranted .

特性

IUPAC Name |

2-(2-oxo-1,3-oxazolidin-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c6-2-1-4-3-7-5(8)9-4/h4H,1,3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGMWQJAZLQEAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。